2-Bromo-5-nitropyridine

概要

説明

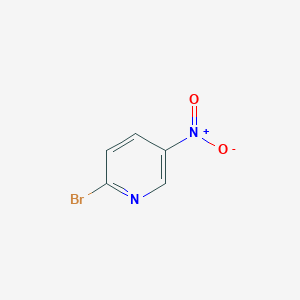

2-Bromo-5-nitropyridine (CAS: 4487-59-6) is a halogenated nitropyridine derivative with the molecular formula C₅H₃BrN₂O₂. It features a pyridine ring substituted with a bromine atom at position 2 and a nitro group at position 3. This compound is a yellow crystalline solid with a melting point of 139–141°C, a boiling point of 289.3°C, and a density of 1.8 g/cm³. It is soluble in polar organic solvents like methanol and DMSO but insoluble in water .

準備方法

Nitration of 2-Amino-5-bromopyridine

Reaction Overview

The nitration of 2-amino-5-bromopyridine using peracetic acid in acetic acid is a scalable method for introducing the nitro group at the 2-position. This approach leverages the amino group’s directing effects and the oxidative capabilities of peracetic acid .

Reaction Conditions

-

Starting Material : 2-Amino-5-bromopyridine

-

Nitrating Agent : Peracetic acid (3–10 equiv.)

-

Solvent : Glacial acetic acid

-

Temperature : 20–50°C (controlled exotherm)

-

Reaction Time : 15–30 hours

The reaction proceeds via in situ generation of nitronium ions, facilitated by the acidic medium. Temperature control is critical to minimize byproducts such as oxidative decomposition .

Workup and Purification

Post-reaction, acetic acid is removed via减压蒸馏 (reduced-pressure distillation). The residue is neutralized with sodium hydroxide (pH 8–9), precipitating the crude product. Recrystallization from ethanol/water yields 2-bromo-5-nitropyridine with 82.6–86.1% purity and isolated yields of 58.8–86.1% .

Mechanistic Insights

The amino group activates the pyridine ring for electrophilic nitration at the ortho position. Peracetic acid serves a dual role as an oxidizer and nitrating agent, with the reaction’s exothermic nature necessitating careful thermal management .

Bromination of Nitropyridine Precursors

Phosphorus(V) Oxybromide-Mediated Bromination

A complementary route involves brominating nitropyridine derivatives using phosphorus(V) oxybromide (POBr₃) in dimethylformamide (DMF). Though initially reported for 5-fluoro-3-nitropyridine , this method is adaptable to nitro-substituted analogs.

Reaction Conditions

-

Starting Material : 5-Nitropyridine derivatives (e.g., 5-fluoro-3-nitropyridine)

-

Brominating Agent : POBr₃ (3 equiv.)

-

Catalyst : DMF (catalytic)

-

Temperature : 110°C (3 hours)

-

Workup : Ethyl acetate extraction, NaHCO₃ wash, and drying .

Yield and Selectivity

The reaction achieves 77% yield for 2-bromo-5-fluoro-3-nitropyridine , suggesting potential applicability to non-fluorinated analogs. DMF enhances electrophilic substitution by stabilizing reactive intermediates.

Limitations

Positional selectivity depends on the existing substituents. For 5-nitropyridine, bromination at the 2-position is favored due to the nitro group’s meta-directing influence.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

2-Bromo-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Ammonia, primary amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; temperatures ranging from room temperature to reflux.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation; solvents like ethanol or methanol; temperatures ranging from room temperature to reflux.

Major Products

2-Amino-5-nitropyridine: Formed by nucleophilic substitution with ammonia.

2-Amino-5-bromopyridine: Formed by reduction of the nitro group.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

科学的研究の応用

Applications in Organic Synthesis

The compound serves as an essential intermediate for synthesizing various biologically active molecules and materials.

Pharmaceutical Applications

2-Bromo-5-nitropyridine is integral in the synthesis of several pharmaceutical agents:

- Synthesis of 2-Amino-5-nitropyridine: Achieved through reduction processes, this compound is a precursor for drugs like gabapentin, an anticonvulsant .

- Synthesis of 2-Aryl-5-nitropyridines: Through palladium-catalyzed cross-coupling reactions, these derivatives are precursors for drugs such as ABT-751 (anticancer) and alprazolam (anxiolytic) .

- Synthesis of Quinoline Derivatives: The compound can be transformed into intermediates for antimalarial drugs like chloroquine .

Agrochemical Applications

The versatility of this compound extends to the agrochemical industry:

- It is used to synthesize herbicides and pesticides that exhibit effective biological activity against various pests and weeds .

Material Science

In material science, this compound is utilized to develop new materials with specific properties:

- Polymer Chemistry: It acts as a building block for creating complex polymers that can be tailored for specific applications in coatings, adhesives, and electronic materials .

Data Table: Synthesis and Yield

| Reaction Type | Product | Methodology | Yield (%) |

|---|---|---|---|

| Reduction | 2-Amino-5-nitropyridine | Hydrogenation over Pd/C | High |

| Cross-Coupling | 2-Aryl-5-nitropyridines | Suzuki reaction with arylboronic acids | Moderate to High |

| Nucleophilic Substitution | 2-Substituted-5-nitropyridines | Nucleophilic attack with amines | Variable |

Case Study 1: Synthesis of Anticancer Agents

A research study focused on the synthesis of substituted pyridines using this compound via palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Case Study 2: Development of Agrochemicals

Another investigation utilized this compound to synthesize novel herbicides. The synthesized compounds demonstrated effective weed control in agricultural settings, indicating their applicability in crop protection strategies .

作用機序

The mechanism of action of 2-Bromo-5-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the bromine atom more susceptible to nucleophilic attack. In Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .

類似化合物との比較

Structural and Reactivity Comparison

The table below compares 2-Bromo-5-nitropyridine with structurally related pyridine derivatives:

Reaction Yields :

| Reaction Type | This compound Yield (%) | 2-Chloro-5-nitropyridine Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | 75–85 | 60–70 |

| Nucleophilic Substitution | 70–90 | 50–65 |

| Nitro Reduction | 85–95 | 80–90 |

Data sourced from industrial synthesis reports .

Key Findings :

生物活性

2-Bromo-5-nitropyridine (C₅H₃BrN₂O₂) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article provides an overview of its biological properties, synthesis, and applications, supported by relevant data and research findings.

- Molecular Formula : C₅H₃BrN₂O₂

- Molecular Weight : 202.99 g/mol

- Melting Point : 139-141 °C

- Boiling Point : 289.3 °C

- Density : 1.8 g/cm³

- Solubility : Soluble in polar organic solvents like methanol and DMSO; insoluble in water.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Bromination of 2-Nitropyridine : Using bromine or N-bromosuccinimide in the presence of a catalyst.

- Nitration of 2-Bromo-5-Chloropyridine : Employing nitric acid.

- Suzuki Coupling Reaction : Between 2-bromo-5-boronic acid and nitrophenylboronic acid.

These methods yield varying degrees of purity and yield, influenced by reaction conditions such as temperature and solvent choice .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects that suggest potential as a lead compound for antibiotic development .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug metabolism studies and the development of therapeutic agents targeting metabolic pathways .

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Synthesis of Bioactive Compounds :

Applications

The versatility of this compound extends to its role in organic synthesis:

- Drug Development : It is utilized in synthesizing pyridine-based drugs, including anticonvulsants and antimalarials.

- Agrochemicals : Its derivatives are explored for use in herbicides and pesticides.

- Material Science : The compound's reactivity makes it valuable for developing new materials with specific properties .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for verifying the purity of 2-Bromo-5-nitropyridine prior to use in synthetic reactions?

- Purity can be confirmed via melting point analysis (lit. 139–141°C), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. Discrepancies in melting points may indicate impurities requiring recrystallization or column chromatography .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Store in a dry, ventilated area at ambient temperature, away from incompatible materials (e.g., strong oxidizers). Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact by working in a fume hood .

Q. What environmental precautions are necessary when disposing of this compound waste?

- Due to its environmental persistence (soil half-life: 120 days) and aquatic toxicity (e.g., Daphnia magna LC50: 49.88 mg/L), waste should be treated as hazardous. Follow local regulations for chemical disposal and avoid release into waterways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key techniques include H/C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification (monoisotopic mass: 201.9378 Da), and infrared (IR) spectroscopy to identify functional groups like nitro and bromo moieties .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution, while the bromo group at the 2-position serves as a leaving group. Computational studies (e.g., DFT) can predict charge distribution and regioselectivity in reactions with palladium catalysts .

Q. What strategies mitigate ecological risks when designing large-scale reactions involving this compound?

- Consider its low bioconcentration factor (BCF=4.6) and moderate hydrophilicity (log Kow=1.51) to design closed-loop systems preventing environmental release. Use green solvents (e.g., water or ethanol) to reduce toxicity .

Q. How can researchers resolve contradictions in kinetic data during oxidative addition reactions with palladium complexes?

- Competitive experiments with Pd(PCy) and P NMR analysis enable quantification of relative rate constants. For this compound, Hammett plots reveal substituent effects on activation free energies (), with nitro groups accelerating oxidative addition .

Q. What experimental protocols optimize regioselective functionalization of this compound?

- Utilize directing groups or metal catalysts (e.g., CuI) to control substitution sites. For example, Suzuki-Miyaura coupling at the bromo position requires careful selection of ligands (e.g., bidentate phosphines) to suppress side reactions at the nitro-activated position .

Q. How do solvent polarity and temperature affect the stability of this compound in synthetic workflows?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote decomposition at elevated temperatures. Thermal gravimetric analysis (TGA) can determine decomposition thresholds (lit. bp: 145–147°C at 10 mmHg) .

Q. What computational approaches predict the environmental fate of this compound degradation products?

特性

IUPAC Name |

2-bromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUFTVUBFFESEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196327 | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-59-6 | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4487-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004487596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4487-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。